molecular formula C16H16BrNO B401103 4-bromo-N-(4-isopropylphenyl)benzamide

4-bromo-N-(4-isopropylphenyl)benzamide

Cat. No.: B401103
M. Wt: 318.21g/mol
InChI Key: RNYAUIYOOOTWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(4-isopropylphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the para position of the benzoyl group and a 4-isopropylphenyl moiety attached via an amide linkage.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21g/mol

IUPAC Name

4-bromo-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19)

InChI Key

RNYAUIYOOOTWOO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications on the Aniline Moiety

The substituent on the aniline ring critically impacts physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent on Aniline Key Features
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitro group Enhanced electron-withdrawing effects; planar conformation due to intramolecular hydrogen bonding
4-Bromo-N-(2-hydroxyphenyl)benzamide 2-Hydroxy group O–H⋯O and N–H⋯O hydrogen bonding in crystals; dihedral angle of 73.97° between aromatic rings
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Methoxy, 2-nitro groups Steric hindrance from methoxy; used as a structural comparator in crystallography
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Thiourea group Bidentate ligand (S and O coordination); used in metal complex synthesis
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-Dimethoxy groups Electron-donating substituents; derivatives evaluated for biological activity

Key Observations:

  • Hydrogen Bonding: Hydroxyl substituents (e.g., 2-hydroxyphenyl analog) enable robust hydrogen-bonded networks in crystals, influencing solubility and melting points .

Spectroscopic and Crystallographic Features

  • FT-IR Spectra: All analogs exhibit characteristic peaks for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretching, confirming amide formation . Thiourea derivatives (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide) show additional C=S stretches near 1250 cm⁻¹ .
  • Crystal Packing: The 2-hydroxyphenyl analog forms chains via O–H⋯O and N–H⋯O bonds, with layers stabilized by C–H⋯O interactions . In contrast, the 2-nitrophenyl derivative exhibits two molecules per asymmetric unit, with planarity enforced by nitro-group interactions .

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